N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
CAS No.: 101289-22-9
Cat. No.: VC21435951
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101289-22-9 |
|---|---|
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 318.4g/mol |
| IUPAC Name | N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C16H18N2O3S/c1-3-18(15-7-5-4-6-8-15)22(20,21)16-11-9-14(10-12-16)17-13(2)19/h4-12H,3H2,1-2H3,(H,17,19) |
| Standard InChI Key | DTBBSVOROIZTHP-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
| Canonical SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Introduction
Chemical Structure and Properties
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is characterized by its unique molecular structure that incorporates three key functional components: an ethylanilino group, a sulfonyl group, and a phenylacetamide moiety. This arrangement contributes to its distinctive chemical behavior and potential biological activity.
Basic Chemical Identity
The compound is officially identified by the following parameters:
| Parameter | Information |
|---|---|
| IUPAC Name | N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide |
| CAS Number | 101289-22-9 |
| Molecular Formula | C₁₆H₁₈N₂O₃S |
| Molecular Weight | 318.4 g/mol |
| Standard InChI | InChI=1S/C16H18N2O3S/c1-3-18(15-7-5-4-6-8-15)22(20,21)16-11-9-14(10-12-16)17-13(2)19/h4-12H,3H2,1-2H3,(H,17,19) |
| Standard InChIKey | DTBBSVOROIZTHP-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Structural Features
The molecular architecture of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide consists of a benzene ring substituted with an acetamide group, connected to a sulfonyl group that links to an N-ethylaniline moiety. This arrangement creates a molecule with multiple potential interaction sites, contributing to its chemical versatility.
Physical Properties
While comprehensive physical property data is limited in the available literature, the compound is characterized as a solid at standard conditions, with properties typical of sulfonamide derivatives containing acetamide functionalities.
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple chemical steps, starting with appropriate precursors. A general synthetic approach includes:
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Formation of the sulfonamide linkage between an activated sulfonyl compound and an ethylaniline derivative
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Introduction of the acetamide functionality through acylation of the amino group
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Purification and isolation of the final product
These multistep processes require careful control of reaction conditions to achieve satisfactory yields and purity.
Chemical Reactivity
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide exhibits reactivity patterns consistent with its functional groups:
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The acetamide group can undergo hydrolysis under acidic or basic conditions
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The sulfonamide linkage provides stability against nucleophilic attack
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The aromatic rings can participate in electrophilic aromatic substitution reactions, though with reduced reactivity due to the electronic effects of the substituents
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The N-ethyl group represents a potential site for further functionalization through N-dealkylation or oxidation
Biological Applications and Research Significance
Mechanism of Action in Biological Systems
The biological activity of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide stems from its ability to interact with specific molecular targets within biological systems. Its mechanism typically involves:
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Binding to specific enzymes or receptors through hydrogen bonding and hydrophobic interactions
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Inhibiting enzyme activity by blocking substrate access or altering enzyme conformation
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Potentially modulating protein-protein interactions through interference with binding sites
Applications in Enzyme Inhibition Studies
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide has shown potential in enzyme inhibition studies, particularly in contexts where sulfonamide-based compounds demonstrate therapeutic relevance. The compound's structure allows it to form specific interactions with enzyme active sites, potentially disrupting catalytic activity.
Protein-Ligand Interaction Research
The compound has applications in protein-ligand interaction studies, serving as a molecular probe to investigate binding mechanisms and structural biology. Its distinctive functional groups provide multiple points for interaction with protein binding pockets, making it valuable for structure-activity relationship studies.
Structure-Activity Relationships and Molecular Design
Structural Determinants of Activity
The biological activity of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is influenced by several structural features:
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The sulfonamide group, which can form hydrogen bonds with target proteins
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The acetamide moiety, contributing additional hydrogen bonding capabilities
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The aromatic rings, providing hydrophobic interaction surfaces
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The ethyl substituent, affecting the compound's lipophilicity and steric properties
Understanding these structure-activity relationships is crucial for developing derivatives with enhanced properties for specific applications.
Analytical Characterization Methods
Spectroscopic Identification
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the proton and carbon environments within the molecule
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Infrared (IR) spectroscopy identifies the characteristic absorption bands of the sulfonamide and acetamide functional groups
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Mass spectrometry confirms the molecular weight and fragmentation pattern, aiding in structural elucidation
Chromatographic Analysis
Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and separation of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide from reaction mixtures or related compounds.
Future Research Directions
Chemical Modification Strategies
Further research could focus on creating derivatives of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide with enhanced properties through:
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Modification of the acetamide group to alter hydrogen bonding capabilities
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Substitution on the aromatic rings to modulate electronic and steric properties
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Alteration of the N-ethyl group to affect lipophilicity and binding characteristics
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Introduction of additional functional groups to create multifunctional compounds
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